
2,3-Dcpe hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dcpe hydrochloride is a proapoptotic compound with selectivity for cancer cells versus normal human cells . It has been used in research for its potential anticancer properties .
Molecular Structure Analysis
The molecular formula of this compound is C11H15Cl2NO2 • HCl . Its molecular weight is 300.6 . The InChI code is InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10 (11 (9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H .Chemical Reactions Analysis
This compound has been found to induce apoptosis in various cancer cell lines more effectively than in normal human fibroblasts . It can induce S-phase arrest, upregulate p21, and activate ERK .Physical And Chemical Properties Analysis
This compound is a crystalline solid . It is soluble in DMF, DMSO, Ethanol, and PBS (pH 7.2) . It is stored at -20°C .Aplicaciones Científicas De Investigación
Anticancer Properties : 2,3-DCPE has been found to induce apoptosis more effectively in various cancer cells compared to normal human fibroblasts. It causes the cleavage of caspases and the release of cytochrome c in cancer cells. This compound also downregulates the protein level of Bcl-XL, an anti-apoptotic protein, suggesting its potential as a new anticancer agent (Wu et al., 2004).
S-Phase Arrest and p21 Overexpression : 2,3-DCPE has been observed to suppress the proliferation of Bcl-XL-overexpressing cancer cells without inducing apoptosis. It can induce S-phase arrest and upregulate p21, a cell cycle regulatory protein, in a p53-independent manner. The activation of ERK (Extracellular signal-Regulated Kinases) correlates with the induction of p21 expression and S-phase arrest, indicating a potential mechanism for cancer therapy (Zhu et al., 2004).
Cell Cycle Arrest Mechanism : A recent study aimed to understand the molecular mechanism behind 2,3-DCPE-induced S-phase arrest. The compound was found to cause DNA damage in colon cancer cells and induce S-phase arrest through the activation of the ATM/ATR-Chk1-Cdc25A pathway (Bai et al., 2020).
Environmental Impact of Related Compounds : While not directly about 2,3-DCPE hydrochloride, research has been conducted on similar compounds like 1,1-Dichloropropene (1,1-DCPe) regarding their genotoxicity and impact on drinking water. These studies are important for understanding the broader chemical family's environmental and health implications (Granville et al., 2005).
Mecanismo De Acción
- Role : It downregulates the expression of Bcl-XL protein, an anti-apoptotic factor, leading to cell death .
- Resulting Changes : These cleavages trigger apoptotic pathways, leading to cell death. Notably, this effect is specific to cancer cells and does not occur in human fibroblasts .
- Downstream Effects : The upregulation of p21 contributes to cell cycle arrest and inhibits cell proliferation .
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Safety and Hazards
The safety data sheet for 2,3-Dcpe hydrochloride suggests that it may cause respiratory irritation . In case of skin contact, it is advised to wash off immediately with plenty of water . If swallowed, it is recommended to rinse the mouth and not to induce vomiting . It is not flammable or combustible .
Análisis Bioquímico
Biochemical Properties
2,3-DCPE hydrochloride selectively induces apoptosis and downregulates Bcl-XL protein expression in various human cancer cells versus normal cells in vitro . It interacts with enzymes such as caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase, leading to apoptosis in many tumor cell lines .
Cellular Effects
This compound has a significant impact on cellular processes. It influences cell function by inducing apoptosis and downregulating Bcl-XL protein expression . It also affects cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its influence on enzyme activity and gene expression . It specifically cleaves caspase-8, caspase-3, caspase-9, and poly (ADP-ribose) polymerase in cancer cells, but not in human fibroblasts .
Propiedades
IUPAC Name |
2-[3-(2,3-dichlorophenoxy)propylamino]ethanol;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2NO2.ClH/c12-9-3-1-4-10(11(9)13)16-8-2-5-14-6-7-15;/h1,3-4,14-15H,2,5-8H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFCJFYSIPRIHKT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)OCCCNCCO.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



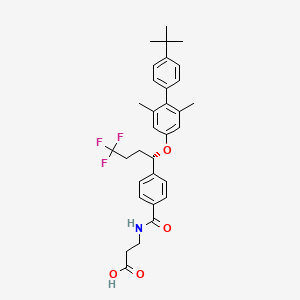

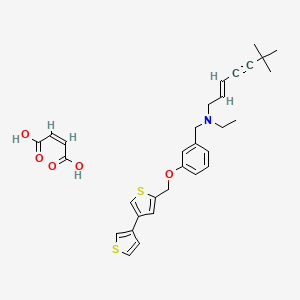
![7-Benzyl-4-(2-methylbenzyl)-1,2,6,7,8,9-hexahydroimidazo[1,2-A]pyrido[3,4-E]pyrimidin-5(4H)-one](/img/structure/B560159.png)
![N-[3-[[5-chloro-4-(1H-indol-3-yl)pyrimidin-2-yl]amino]phenyl]-4-[4-(dimethylamino)butanoylamino]benzamide](/img/structure/B560160.png)
![8-Fluoro-N-{(2r)-1-Oxo-1-(Pyrrolidin-1-Yl)-3-[3-(Trifluoromethyl)phenyl]propan-2-Yl}-1,2,3,4-Tetrahydroisoquinoline-6-Sulfonamide](/img/structure/B560162.png)
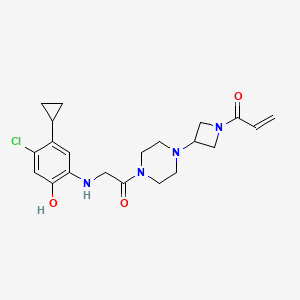
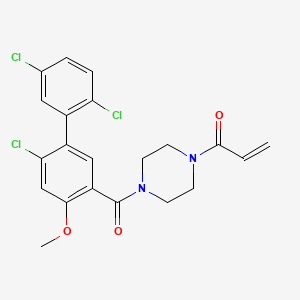
![(E)-3-(3,5-difluoro-4-((1R,3R)-2-(2-fluoro-2-methylpropyl)-3-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenyl)acrylic acid](/img/structure/B560170.png)
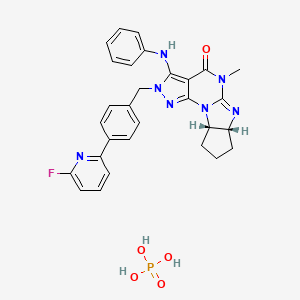
![(2S,3S,11bS)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-ol](/img/structure/B560173.png)
